Cas no 871323-32-9 (N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound featuring a triazole core substituted with a methoxyphenyl group and an acetylphenyl carboxamide moiety. Its structure suggests potential utility in medicinal chemistry, particularly as a scaffold for drug discovery due to the presence of pharmacophoric elements such as the triazole ring and acetyl group. The compound’s rigid heterocyclic framework may enhance binding affinity in biological targets, while the methoxy and acetyl substituents could influence solubility and metabolic stability. This molecule is of interest for researchers investigating novel bioactive agents, particularly in the development of enzyme inhibitors or receptor modulators. Its synthesis and derivatization offer opportunities for structure-activity relationship studies.
N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide structure
871323-32-9 structure
Product Name:N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No:871323-32-9
MF:C19H18N4O3
MW:350.371223926544
CID:5555603
PubChem ID:6484739
Update Time:2025-10-30

N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
    • 871323-32-9
    • Z108565276
    • STL022657
    • F3126-0693
    • N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
    • AKOS000651251
    • Inchi: 1S/C19H18N4O3/c1-12-18(19(25)20-15-10-8-14(9-11-15)13(2)24)21-22-23(12)16-6-4-5-7-17(16)26-3/h4-11H,1-3H3,(H,20,25)
    • InChI Key: BOPMOSLUNXHNNJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1N1C(C)=C(C(NC2C=CC(C(C)=O)=CC=2)=O)N=N1

Computed Properties

  • Exact Mass: 350.13789045g/mol
  • Monoisotopic Mass: 350.13789045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 86.1Ų

N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Comprehensive Overview of N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 871323-32-9)

N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, with the CAS number 871323-32-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of 1,2,3-triazole derivatives, which are widely recognized for their diverse biological activities and applications in drug discovery. The presence of both acetylphenyl and methoxyphenyl moieties in its structure enhances its potential as a scaffold for designing novel therapeutic agents.

In recent years, the scientific community has shown increasing interest in triazole-based compounds due to their remarkable pharmacological properties. Researchers often explore N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide for its potential role in modulating enzyme activity or receptor interactions. Its unique structural features, including the methyl group at the 5-position and the carboxamide linkage, make it a promising candidate for further investigation in targeted drug development.

The synthesis of CAS 871323-32-9 typically involves multi-step organic reactions, including click chemistry approaches to construct the 1,2,3-triazole core. This methodology aligns with current trends in green chemistry, as it often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its efficiency and atom economy. The compound's molecular weight and logP value suggest favorable pharmacokinetic properties, making it particularly interesting for medicinal chemistry applications.

From a biochemical perspective, N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential interactions with various biological targets. The acetyl group and methoxy substituent contribute to its electronic properties, which may influence binding affinity to protein targets. These characteristics have led researchers to investigate its possible applications in areas such as kinase inhibition and signal transduction modulation, topics that currently dominate pharmaceutical research discussions.

Analytical characterization of 871323-32-9 typically employs advanced techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and purity, which are crucial for reliable research outcomes. The growing demand for high-quality reference standards in drug discovery has increased interest in well-characterized compounds like this triazole carboxamide derivative.

In the context of current research trends, N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide represents an important example of structure-activity relationship (SAR) studies. Researchers frequently investigate how modifications to its aromatic rings or triazole core affect biological activity, addressing common questions about molecular optimization in drug design. This aligns with frequent search queries regarding scaffold hopping and bioisosteric replacement strategies in medicinal chemistry.

The compound's potential applications extend beyond pharmaceuticals. Materials science researchers have shown interest in similar triazole-containing compounds for their photophysical properties and potential use in organic electronics. While specific studies on CAS 871323-32-9 in this field may be limited, its structural features suggest possible utility in developing novel functional materials, a hot topic in materials science innovation.

Quality control and stability studies are essential aspects of working with N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Proper storage conditions, typically at low temperatures and protected from light, help maintain the compound's integrity over time. These practical considerations address common concerns raised by researchers about compound handling and long-term stability of specialized chemicals.

From a commercial perspective, the availability of 871323-32-9 through chemical suppliers has facilitated its adoption in various research programs. The compound's structure-activity profile makes it particularly valuable for academic and industrial laboratories focused on hit-to-lead optimization processes. This relevance to drug discovery pipelines explains its inclusion in many screening libraries and fragment-based design collections.

Future research directions for N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may include more detailed investigations of its metabolic stability and toxicity profile, key parameters in drug development. Additionally, computational chemistry approaches could provide deeper insights into its molecular interactions and potential for further structural optimization. These aspects represent active areas of inquiry that respond to current scientific community interests and frequently searched topics in biochemical research.

In summary, N-(4-acetylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 871323-32-9) stands as a compelling example of modern medicinal chemistry research. Its balanced combination of aromatic systems, hydrogen bond acceptors, and modifiable functional groups offers numerous possibilities for scientific exploration. As research continues to uncover the full potential of triazole derivatives, this particular compound will likely remain an important subject of study in both academic and industrial settings.

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